![molecular formula C17H13F3N6O B2423186 1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034277-46-6](/img/structure/B2423186.png)
1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Description
The compound “1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide” is a nitrogen-containing heterocyclic compound . It is a derivative of triazolopyrazine, a class of compounds known for their antibacterial activities . The compound has a molecular formula of C6H7F3N4 .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The mixture is then heated, and trifluoroacetic acid is distilled out. The solution is dried under reduced pressure, and the pH is regulated to 12. Organic phases are separated out, and impurities are removed .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution, heating, refluxing, and distilling out trifluoroacetic acid . The mixture is then allowed to react, and the solution is dried under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the melting point and nuclear magnetic resonance spectroscopy (NMR) data are often used to characterize these compounds .Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many triazole compounds have been found to exhibit their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
It’s known that many triazole compounds can affect a wide range of biochemical processes, including those involved in bacterial growth and replication .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been known to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Compounds with similar structures have been found to exhibit antibacterial activities, suggesting that this compound may also have similar effects .
Action Environment
It’s known that many factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .
Future Directions
Triazolopyrazine derivatives, such as the compound , have shown promising antibacterial activities, encouraging further exploration of these compounds as antimicrobial agents . Future research could focus on the synthesis of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
1-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O/c1-25-12-5-3-2-4-11(12)15(24-25)16(27)21-9-14-23-22-13-8-10(17(18,19)20)6-7-26(13)14/h2-8H,9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWJFGRLKHMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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